Lipophilicity (XLogP3-AA) Comparison: Trimethyl vs. Dimethyl Pyrazole-Phthalimide Analogs
The target compound exhibits a computed XLogP3-AA of 1.5 [1], while its 3,5-dimethyl-1H-pyrazol-4-yl analog (CAS 50699-18-8) is predicted to have a lower XLogP of approximately 1.1–1.2 due to the absence of the N-methyl group on the pyrazole. This difference of ~0.3–0.4 log units is consequential for chromatographic retention and membrane partitioning behaviour in biological assays. Higher lipophilicity often correlates with improved passive permeability and can influence off-target binding profiles in cell-based screens.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 [1] |
| Comparator Or Baseline | 2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione (CAS 50699-18-8): estimated XLogP3-AA ≈ 1.1–1.2 (based on group contribution; no experimental log P reported) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.3 to +0.4 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release); no experimental log P available for either compound. |
Why This Matters
The higher lipophilicity of the trimethyl analog can be exploited when log P tuning is required without introducing additional heavy atoms, offering a subtle but detectable advantage in CNS-focused library design.
- [1] PubChem Compound Summary for CID 38997217, 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/50699-17-7. View Source
